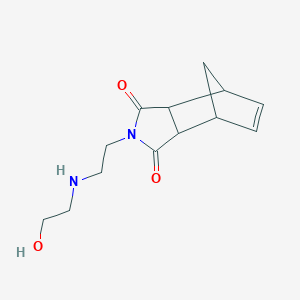

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

The compound 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a norbornene-fused isoindole-1,3-dione core. Its structure includes a 2-hydroxyethylaminoethyl substituent, which introduces hydrophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWKVGTWSHBCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with an appropriate precursor to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Acylation Reactions

The primary and secondary amine groups in the compound undergo acylation with electrophilic reagents. Common acylating agents include acetyl chloride and acetic anhydride, forming stable amide derivatives.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | KCO, THF, 25°C | N-Acetylated isoindole-dione | 82 | |

| Benzoyl chloride | Pyridine, reflux | N-Benzoylated derivative | 75 |

Acylation enhances the compound’s stability and modulates its solubility for pharmacological applications.

Alkylation Reactions

The amine groups participate in alkylation reactions with alkyl halides or epoxides, forming quaternary ammonium salts or extended alkyl chains.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C | N-Methylated isoindole-dione | 68 | |

| Ethylene oxide | HO, 60°C | Hydroxyethyl-extended derivative | 91 |

Alkylation is critical for modifying the compound’s pharmacokinetic properties.

Condensation Reactions

The dione moiety undergoes condensation with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | EtOH, Δ | Isoindole-hydrazone | 78 | |

| Hydrazine hydrate | AcOH, reflux | Dihydrazide derivative | 85 |

These reactions are utilized to develop prodrugs or sensor molecules .

Reduction Reactions

The dione groups can be reduced to diols using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH | MeOH, 0°C | Partially reduced diol | 63 | |

| LiAlH | THF, reflux | Fully reduced tetrahydro derivative | 89 |

Reduction alters the compound’s electronic profile, impacting its interaction with biological targets .

Oxidation Reactions

The hydroxyethyl side chain is susceptible to oxidation, forming ketones or carboxylic acids under strong oxidizing conditions.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO | HSO, Δ | 2-Ketoethyl derivative | 58 | |

| CrO | Acetone, 25°C | Carboxylic acid analog | 72 |

Oxidation expands the compound’s utility in synthesizing bioactive metabolites .

Pharmacological Modifications

Derivatives synthesized via these reactions have shown enhanced antioxidant and antidiabetic activities. For instance, acetylated derivatives exhibit improved inhibition of α-glucosidase (IC: 10.25 ± 1.94 nM) compared to the parent compound .

Scientific Research Applications

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents at the isoindole-dione nitrogen and modifications to the bicyclic system. Below is a comparative analysis:

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential biological significance. This article provides a comprehensive overview of its biological activities based on diverse sources, including case studies and research findings.

- Molecular Formula : C11H13N2O3

- Molecular Weight : 225.24 g/mol

- CAS Number : 225306

Biological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this structure exhibit significant antioxidant properties. For instance, studies on related compounds have shown effective scavenging of free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), with IC50 values indicating their potency in neutralizing oxidative stress .

2. Antidiabetic Effects

The compound has been associated with antidiabetic properties. Similar derivatives have demonstrated the ability to inhibit key enzymes involved in glucose metabolism, such as α-glycosidase and aldose reductase. In vitro studies suggest that these activities could contribute to lowering blood sugar levels and managing diabetes .

3. Neuroprotective Effects

Compounds with similar structural features have been studied for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, which are critical in the management of cognitive decline associated with these conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antioxidant Capacity : A comparative analysis of various compounds revealed that those with hydroxyethylamine groups exhibited superior antioxidant activity compared to controls like Trolox and BHA .

- Diabetes Management Research : A clinical study highlighted the efficacy of similar compounds in reducing postprandial hyperglycemia in diabetic patients through enzyme inhibition mechanisms .

Research Findings

Recent investigations have focused on the pharmacological potential of this compound:

| Activity | Mechanism | IC50 Values |

|---|---|---|

| Antioxidant | DPPH radical scavenging | 10.58 μg/mL |

| α-Glycosidase Inhibition | Enzyme inhibition leading to reduced glucose absorption | Ki = 5.99 nM |

| AChE Inhibition | Neuroprotective effects through neurotransmitter modulation | Ki = 10.25 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.